![molecular formula C11H16ClNO2 B13068893 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a hydroxy group, and an amino group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group at the desired position on the benzene ring.
Aminomethylation: The chlorinated phenol is then subjected to aminomethylation using a suitable amine, such as 2-hydroxy-2-methylpropylamine, under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and aminomethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones
Reduction: Dechlorinated phenol derivatives
Substitution: Amino or thiol-substituted phenol derivatives
Aplicaciones Científicas De Investigación
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
- 3-Chloro-2-{[(2-hydroxy-2-ethylpropyl)amino]methyl}phenol
- 3-Bromo-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
Uniqueness
3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, hydroxy group, and amino group on the benzene ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
3-chloro-2-[[(2-hydroxy-2-methylpropyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-11(2,15)7-13-6-8-9(12)4-3-5-10(8)14/h3-5,13-15H,6-7H2,1-2H3 |
Clave InChI |
JAABLPHSLNYGKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCC1=C(C=CC=C1Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




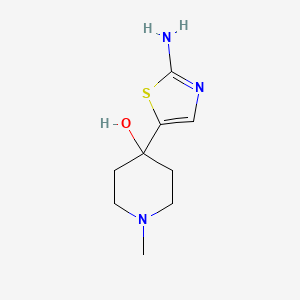
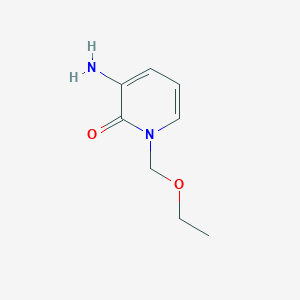
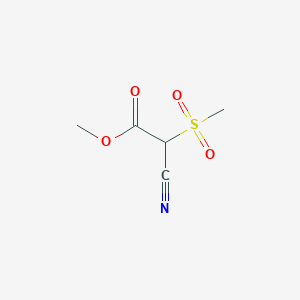
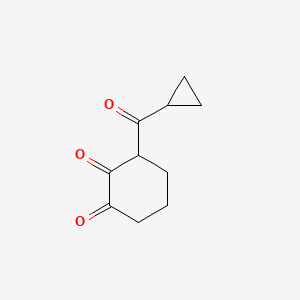
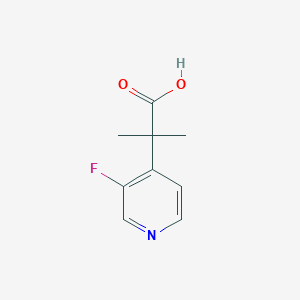
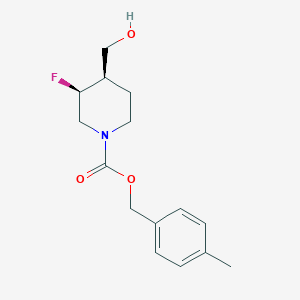
![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide](/img/structure/B13068855.png)
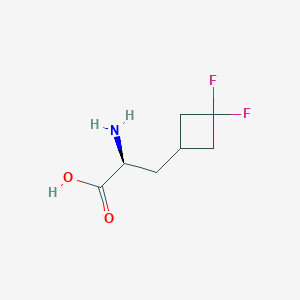

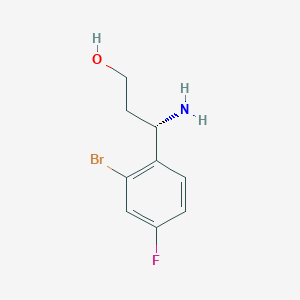
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
